molecular formula C9H6F3NO3S B13135610 1,1,1-Trifluoro-3-[(4-nitrophenyl)sulfanyl]acetone

1,1,1-Trifluoro-3-[(4-nitrophenyl)sulfanyl]acetone

Cat. No.: B13135610
M. Wt: 265.21 g/mol
InChI Key: DLJSOKIFFQTSGZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-3-((4-nitrophenyl)thio)propan-2-one typically involves the reaction of 1,1,1-trifluoroacetone with 4-nitrothiophenol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and an organic solvent, such as ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of 1,1,1-Trifluoro-3-((4-nitrophenyl)thio)propan-2-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-3-((4-nitrophenyl)thio)propan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1,1-Trifluoro-3-((4-nitrophenyl)thio)propan-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-3-((4-nitrophenyl)thio)propan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitrophenyl group may interact with enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,1-Trifluoro-3-((4-nitrophenyl)thio)propan-2-one is unique due to the presence of both trifluoromethyl and nitrophenyl groups, which impart distinct chemical and biological properties.

Properties

Molecular Formula

C9H6F3NO3S

Molecular Weight

265.21 g/mol

IUPAC Name

1,1,1-trifluoro-3-(4-nitrophenyl)sulfanylpropan-2-one

InChI

InChI=1S/C9H6F3NO3S/c10-9(11,12)8(14)5-17-7-3-1-6(2-4-7)13(15)16/h1-4H,5H2

InChI Key

DLJSOKIFFQTSGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])SCC(=O)C(F)(F)F

Origin of Product

United States

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